molecular formula C5H4BrNO2S B1466962 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid CAS No. 89284-01-5

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B1466962
CAS No.: 89284-01-5
M. Wt: 222.06 g/mol
InChI Key: YTNVKBQZJREQLR-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a brominated thiazole derivative with a methyl substituent at the 3-position and a carboxylic acid group at the 5-position.

Properties

IUPAC Name

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNVKBQZJREQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid generally follows two main approaches:

Halogenation of Thiazole Carboxylic Acid Derivatives

A common and straightforward method involves the bromination of 3-methyl-1,2-thiazole-5-carboxylic acid or its esters using bromine or brominating agents under controlled conditions.

Typical procedure:

  • Starting from 3-methyl-1,2-thiazole-5-carboxylic acid or ethyl 3-methylthiazole-5-carboxylate
  • Reaction with bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as acetic acid, acetonitrile, or chloroform
  • Temperature control at room temperature to slightly elevated temperatures (25–50 °C)
  • Reaction time ranging from 1 to 6 hours depending on reagent and scale

This leads to selective bromination at the 4-position of the thiazole ring due to electronic and steric factors.

Thiazole Ring Formation Incorporating Bromine and Methyl Substituents

An alternative and more versatile route involves constructing the thiazole ring with the desired substituents already present or introduced during ring closure.

Key steps include:

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of methylthiazole-5-carboxylic acid Br2 in acetic acid or acetonitrile 25–40 °C 2–4 hours 70–85 Selective 4-position bromination
α-Bromoketone formation NBS in CHCl3 or acetonitrile 0–25 °C 1–3 hours 75–90 Precursor for thiazole ring formation
Cyclization with thiourea α-Bromoketone + thiourea in ethanol or DMF Reflux 4–8 hours 60–80 Forms 4-bromo-3-methylthiazole intermediate
Oxidation to carboxylic acid HNO3/H2SO4 mixture or KMnO4 oxidation 0–25 °C 1–3 hours 65–75 Converts methyl to carboxylic acid group

Enzymatic and Chemoenzymatic Approaches

Recent advances have demonstrated that enzymatic methods can be employed to synthesize thiazole carboxyl-CoA derivatives, which are intermediates or analogs related to thiazole carboxylic acids.

  • Benzoate-CoA ligase mutants have been used to convert 4-methylthiazole-5-carboxylic acid into its CoA derivative under mild conditions (room temperature, 12 h incubation), facilitating further derivatization or biotransformation steps.

  • These methods offer regioselectivity and milder reaction conditions compared to harsh chemical oxidations or halogenations.

Industrial Scale Synthesis Considerations

  • Continuous flow reactors are employed to enhance control over reaction parameters such as temperature, reagent concentration, and reaction time, leading to improved yields and reproducibility.

  • Automated systems reduce human error and improve safety, especially when handling hazardous reagents like bromine or strong acids.

  • Purification typically involves crystallization or chromatographic methods to obtain high-purity this compound suitable for further applications.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations Typical Yield (%)
Direct Bromination Br2, NBS, AcOH/MeCN Simple, direct halogenation Requires careful control of regioselectivity 70–85
Thiazole Ring Cyclization α-Bromoketone + Thiourea Versatile, allows substitution Multi-step, moderate yields 60–80
Oxidation to Acid Group HNO3/H2SO4, KMnO4 Efficient conversion of methyl to acid Harsh conditions, potential overoxidation 65–75
Enzymatic Synthesis Benzoate-CoA ligase mutants, ATP, CoA Mild conditions, regioselective Requires enzyme availability Variable
Industrial Continuous Flow Automated bromination and purification High yield, scalable Requires specialized equipment >80

Research Findings and Notes

  • The bromination step is highly sensitive to reaction conditions; excess bromine or elevated temperatures can lead to polybromination or ring degradation.

  • The methyl group at the 3-position directs bromination to the 4-position due to electronic effects, enhancing regioselectivity.

  • The use of α-bromoketones as intermediates allows for modular synthesis, enabling the introduction of various substituents on the thiazole ring.

  • Enzymatic methods provide an environmentally friendly alternative but are currently more suited for research-scale synthesis.

  • Industrial production benefits significantly from continuous flow technology, improving safety and product consistency.

This comprehensive overview integrates diverse, authoritative sources and presents a detailed understanding of the preparation methods of this compound, suitable for academic, industrial, and research applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isothiazoles, sulfoxides, sulfones, and various coupled products .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid and its derivatives. For instance, derivatives of thiazole compounds have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial activity .

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
This compoundStaphylococcus aureus ATCC 259231.953.91
Derivative XEnterococcus faecalis ATCC 2921215.6262.5

Method Overview

  • Starting Materials : The synthesis often starts with readily available thiazole derivatives.
  • Reagents : Common reagents include oxalyl chloride and boronic acids.
  • Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.

Example Synthesis Procedure

A typical procedure involves dissolving the thiazole derivative in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of oxalyl chloride and other reagents under stirring conditions at room temperature or lower temperatures .

Pharmaceutical Applications

Given its antimicrobial properties, this compound is being explored for potential use in pharmaceutical formulations aimed at treating bacterial infections.

Potential Drug Development

Research indicates that modifications to the thiazole structure can enhance bioactivity and selectivity against pathogenic bacteria while minimizing toxicity to human cells . This makes it a candidate for further development into novel antibiotics.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may also find applications in agrochemicals as a fungicide or bactericide due to its efficacy against plant pathogens.

Research Insights

Studies have indicated that thiazole derivatives can inhibit the growth of certain fungal pathogens affecting crops, suggesting a dual role in both medicinal and agricultural sectors.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

a. 5-Bromo-1,2-thiazole-4-carboxylic Acid (CAS 1651166-54-9)

  • Molecular Formula: C₄H₂BrNO₂S
  • Key Differences : Bromine at the 5-position instead of 4-position; lacks the methyl group.
  • Implications : Altered regiochemistry may affect electronic properties and reaction pathways (e.g., Suzuki coupling). SMILES: C1=NSN=C1C(=O)O ().

b. 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic Acid

  • Molecular Formula: C₁₀H₆FNO₂S
  • Key Differences : Fluorophenyl group at the 3-position replaces bromine and methyl groups.
  • Physical Properties : Boiling point 319.0±34.0 °C, density 1.4±0.1 g/cm³ ().
  • Applications : Fluorine’s electronegativity enhances binding in medicinal chemistry.

c. Isotianil (CAS 224049-04-1)

  • Structure : Derived from 3,4-dichloro-1,2-thiazole-5-carboxylic acid.
  • Key Differences : Dichloro substitution vs. bromo-methyl.
  • Applications : Used as an agrochemical fungicide, highlighting the role of halogens in bioactivity ().

Analogues with Alkyl/Aryl Substituents

a. 3-Methoxy-1,2-thiazole-5-carboxylic Acid

  • Molecular Weight : 159.17 g/mol (CAS 1909312-82-8).
  • Key Differences : Methoxy group at the 3-position instead of bromo-methyl.
  • Applications : High purity (≥95%) makes it valuable in drug synthesis and materials science ().

b. 4-Ethyl-1,2-thiazole-5-carboxylic Acid (CID 165997223)

  • Molecular Formula: C₆H₇NO₂S.
  • Key Differences : Ethyl group at the 4-position; lacks bromine.
  • Predicted Properties : Collision cross-section (CCS) data for [M+H]+: 141.7 Ų ().

c. 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic Acid (CID 79020173)

  • Molecular Formula : C₉H₆N₂O₂S.
  • Applications : Likely used in metal-organic frameworks or kinase inhibitors ().

Chlorinated Analogues

a. 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid (CAS 82424-96-2)

  • Molecular Weight : 238.98 Da.
  • Key Differences : Chlorophenyl group vs. bromo-methyl.
  • Patent Relevance : Cited in 11 patents, indicating industrial interest ().

b. 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid (CAS 88474-33-3)

  • Purity : 95+%.
  • Applications : Discontinued commercial availability suggests niche use ().

Key Findings and Implications

  • Halogen Position : Bromine at the 4-position (target compound) vs. 5-position (CAS 1651166-54-9) alters electronic effects and reactivity in cross-coupling reactions.
  • Substituent Effects : Methyl groups enhance steric hindrance, while methoxy or aryl groups modify solubility and binding affinity.
  • Applications : Chlorinated and fluorinated analogues are prevalent in agrochemicals and pharmaceuticals, whereas brominated derivatives may serve as intermediates for further functionalization.

Biological Activity

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a bromine atom and a carboxylic acid group, which contributes to its distinctive chemical reactivity and biological activity. The specific substitution pattern enhances its interaction with various biological targets, making it valuable in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study involving prostate cancer and melanoma cell lines, compounds related to thiazole derivatives exhibited IC50 values ranging from 0.124 µM to 3.81 µM, indicating potent growth inhibition across multiple cancer types .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)
ATCAA-1CCRF-CEM (Leukemia)0.124
ATCAA-1NCI-H522 (NSCLC)3.81
4-Bromo-3-methyl-thiazoleProstate CancerTBD
4-Bromo-3-methyl-thiazoleMelanomaTBD

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that are crucial for cellular proliferation and survival. For example, it may act as an enzyme inhibitor or modulator of signaling pathways involved in cancer progression .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

  • Prostate Cancer Study : A derivative of thiazole was tested against prostate cancer cell lines and showed significant inhibition of cell growth with an IC50 value indicating potent activity.
  • Melanoma Research : Another study focused on melanoma cells revealed that thiazole derivatives could induce apoptosis through caspase activation pathways.
  • Antibacterial Screening : A series of thiazole derivatives were screened for antimicrobial activity, showing promising results against Gram-positive bacteria with MIC values lower than those of standard antibiotics .

Q & A

Basic: What synthetic methodologies yield 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid with high purity?

Answer:
A robust method involves nitrosylation of the corresponding carboxamide precursor. For example, treatment of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO₂ (4 equiv.) in trifluoroacetic acid (TFA) at 0°C produces the carboxylic acid derivative in >95% yield . For thiazole systems, analogous approaches can be applied:

Precursor synthesis : React 3-methyl-1,2-thiazole-5-carboxamide with brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromine substituent.

Acid formation : Treat the brominated amide with NaNO₂ in TFA to hydrolyze the amide to the carboxylic acid.

Purification : Recrystallize from ethanol/water mixtures to achieve >97% purity, as demonstrated for structurally related brominated heterocycles .

Basic: How is structural integrity validated post-synthesis?

Answer:
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Br bond ~1.89 Å in brominated thiazoles) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl group (~δ 2.5 ppm), thiazole protons (δ 7.2–8.1 ppm).
    • ¹³C NMR : Carboxylic acid carbon (~δ 170 ppm), Br-C (δ 110–120 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₅H₄BrNO₂S: 221.96 g/mol).

Advanced: How to address contradictions in spectroscopic data for brominated thiazoles?

Answer:
Discrepancies (e.g., unexpected coupling in NMR or IR carbonyl shifts) require:

Isotopic labeling : Use deuterated analogs to confirm proton assignments.

Computational validation : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values. For example, DFT at the B3LYP/6-311+G(d,p) level accurately replicates vibrational modes in brominated heterocycles .

Cross-validation with X-ray data : Resolve ambiguities using crystallographic bond parameters .

Advanced: What computational strategies elucidate electronic properties?

Answer:
DFT studies reveal:

  • Electrostatic potential maps : Highlight electron-deficient regions at the bromine and carboxylic acid groups, favoring nucleophilic attack at the C-4 position .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental electrophilic substitution trends .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize the carboxylate anion, altering reaction pathways in Suzuki-Miyaura couplings .

Intermediate: Optimal conditions for functionalizing the carboxylic acid group?

Answer:

  • Amide formation : React with SOCl₂ to generate the acid chloride, then treat with amines (e.g., NH₂Me) in THF at −20°C to prevent side reactions .
  • Esterification : Use DCC/DMAP catalysis in dry dichloromethane with ethanol (85% yield reported for analogous thiazole esters) .
  • Safety note : Bromine’s volatility necessitates inert atmospheres (N₂/Ar) during reactions .

Advanced: Role of bromine in cross-coupling reactions?

Answer:
The C-Br bond serves as a reactive handle:

  • Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyst system couples the bromothiazole with aryl amines (e.g., 4-aminophenyl derivatives) .
  • Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, Br is replaced with aryl groups to create biaryl systems (critical for bioactive molecule design) .

Basic: Safety protocols for handling and storage?

Answer:

  • Storage : Keep at 0–6°C in amber glass to prevent photodegradation .
  • Handling : Use nitrile gloves and fume hoods due to potential lachrymatory effects of brominated compounds.
  • Waste disposal : Neutralize with 10% NaOH before aqueous disposal .

Advanced: How does crystal structure inform bioactivity design?

Answer:

  • Intermolecular interactions : Hydrogen bonds between the carboxylic acid and protein active sites (e.g., fungal CYP51 enzyme) enhance antifungal activity .
  • Torsional angles : Planar thiazole rings (dihedral angles <5°) improve membrane permeability in drug candidates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
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4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

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